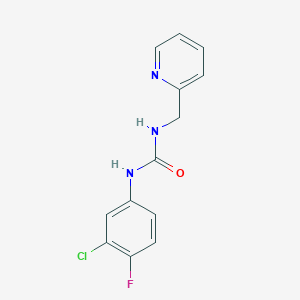![molecular formula C15H16ClN5O2S B14931164 4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14931164.png)
4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound belonging to the class of carboxamides. It has been identified as a potential herbicide due to its ability to inhibit the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plant growth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, reducing the risk of contamination and improving overall yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the production process and ensuring the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-CHLORO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxamide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrazole and thienyl compounds .
Aplicaciones Científicas De Investigación
4-CHLORO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly HPPD, which is crucial for plant growth.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor in various biological pathways.
Industry: Utilized in the development of herbicides and other agrochemicals due to its ability to inhibit plant growth.
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the catabolism of tyrosine. By inhibiting HPPD, the compound disrupts the production of essential molecules required for plant growth, leading to the death of the plant. This mechanism makes it a potent herbicide.
Comparación Con Compuestos Similares
Similar Compounds
Mesotrione: Another HPPD inhibitor used as a herbicide.
Isoxaflutole: A herbicide that also inhibits HPPD.
Sulcotrione: Similar to mesotrione and isoxaflutole, it inhibits HPPD and is used as a herbicide.
Uniqueness
4-CHLORO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific chemical structure, which provides distinct properties and advantages over other HPPD inhibitors. Its ability to inhibit HPPD with high specificity and potency makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H16ClN5O2S |
|---|---|
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16ClN5O2S/c1-7-9(6-17)14(24-12(7)15(23)20(3)4)18-13(22)11-10(16)8(2)21(5)19-11/h1-5H3,(H,18,22) |
Clave InChI |
CCAQVSGQAOQLBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)C2=NN(C(=C2Cl)C)C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



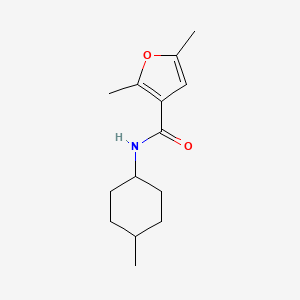
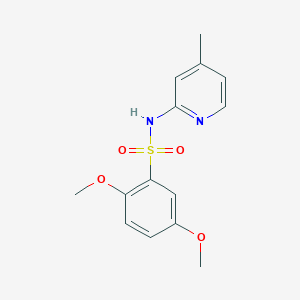
![3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B14931102.png)
![N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14931116.png)
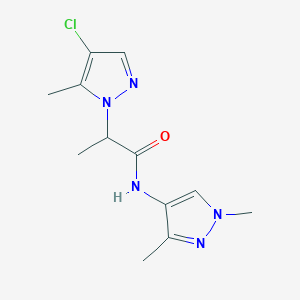
![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B14931124.png)
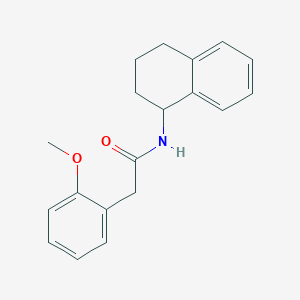


![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14931154.png)


